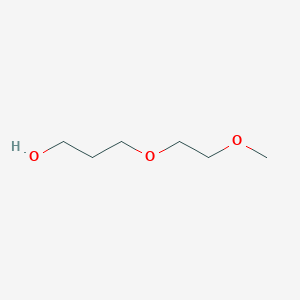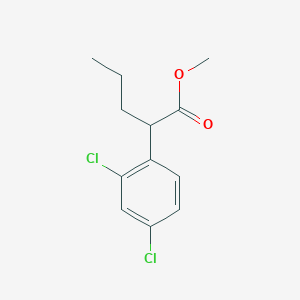
Methyl 2-(2,4-dichlorophenyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
“Methyl 2-(2,4-dichlorophenyl)pentanoate” has a molecular formula of C12H14Cl2O2 and a molecular weight of 261.14. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization of Organotin(IV) Complexes
Organotin(IV) complexes have been synthesized and characterized for their potential as anticancer drugs. The structural characterization and in vitro cytotoxicity studies against various human tumor cell lines indicate the potential of organotin(IV) complexes in medicinal chemistry and drug development (Basu Baul et al., 2009).
Functionalization via Thiophene Incorporation
Thiophene-incorporating compounds have been utilized as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. This approach enables the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, showcasing applications in organic synthesis and the development of pharmacologically active compounds (Yang et al., 2000).
Antimicrobial Agents and Penicillin-Binding Protein Inhibition
Compounds synthesized with specific structural features have shown potential as antimicrobial agents and inhibitors of penicillin-binding protein. This application is crucial for developing new antibiotics and combating antibiotic-resistant bacterial strains (Murugavel et al., 2016).
Autoignition Studies for Biodiesel Surrogates
Methyl pentanoate has been studied for its ignition properties in the context of biodiesel. Research in this area contributes to a better understanding of fuel ignition characteristics and the development of more efficient and cleaner-burning fuel formulations (Weber et al., 2018).
Future Directions
While specific future directions for “Methyl 2-(2,4-dichlorophenyl)pentanoate” were not found, biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . This suggests potential future directions for the synthesis and application of similar compounds.
Mechanism of Action
Target of Action
Methyl 2-(2,4-dichlorophenyl)pentanoate is a complex organic compound. As an ester, it has the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group
Mode of Action
Esters, in general, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, which can lead to various downstream effects .
Result of Action
Esters are often responsible for the characteristic fragrances of fruits and flowers , suggesting that this compound might have similar properties.
properties
IUPAC Name |
methyl 2-(2,4-dichlorophenyl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-4-10(12(15)16-2)9-6-5-8(13)7-11(9)14/h5-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKDRWFJPKUICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-dichlorophenyl)pentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

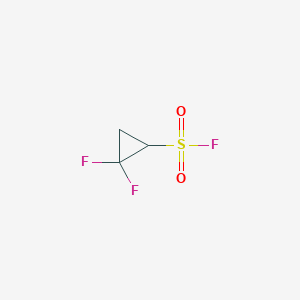
![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
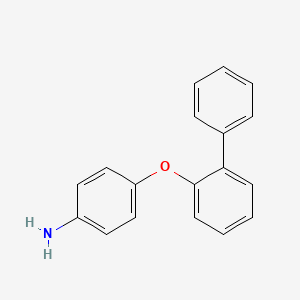
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)
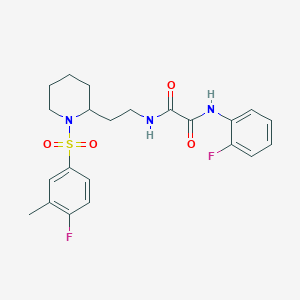
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
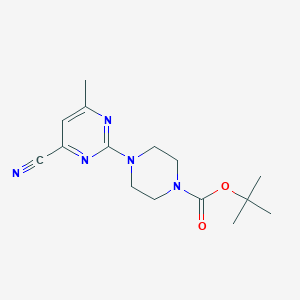
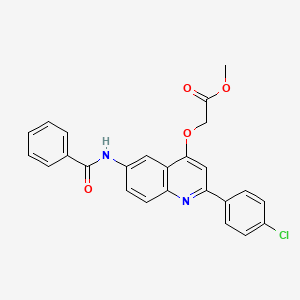
![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)
